AR-9281

Description

This compound inhibits soluble epoxide hydrolase.

AR9281 is a small molecule drug with a maximum clinical trial phase of II.

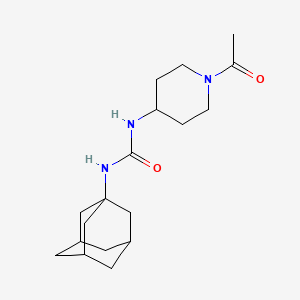

Structure

3D Structure

Properties

IUPAC Name |

1-(1-acetylpiperidin-4-yl)-3-(1-adamantyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2/c1-12(22)21-4-2-16(3-5-21)19-17(23)20-18-9-13-6-14(10-18)8-15(7-13)11-18/h13-16H,2-11H2,1H3,(H2,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDQLWBKJOMXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC(=O)NC23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913548-29-5 | |

| Record name | AR-9281 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913548295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AR-9281 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AR-9281 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HA03Q8EZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AR-9281: A Deep Dive into its Mechanism of Action in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AR-9281, a potent and selective soluble epoxide hydrolase (sEH) inhibitor, within endothelial cells. By elucidating the intricate signaling pathways and cellular responses modulated by this compound, this document aims to equip researchers and drug development professionals with a thorough understanding of its therapeutic potential in cardiovascular diseases.

Core Mechanism: Inhibition of Soluble Epoxide Hydrolase

This compound's primary mechanism of action is the potent and selective inhibition of soluble epoxide hydrolase (sEH), a key enzyme in the metabolic cascade of arachidonic acid.[1][2] sEH is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) into their less biologically active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][3] By inhibiting sEH, this compound effectively stabilizes and increases the bioavailability of EETs in the endothelium.[4][5]

Quantitative Inhibition Data

The inhibitory potency of this compound against sEH has been quantified, demonstrating its high affinity for the enzyme.

| Enzyme Source | IC50 Value |

| Human sEH (HsEH) | 13.8 nM[4] |

| Murine sEH (MsEH) | 1.7 nM[4] |

Downstream Effects in Endothelial Cells

The elevation of EET levels triggered by this compound initiates a cascade of signaling events within endothelial cells, culminating in improved endothelial function and vasodilation.

Enhanced Nitric Oxide Bioavailability

EETs are known to stimulate endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the potent vasodilator, nitric oxide (NO).[6] Increased EET levels lead to the activation of eNOS, thereby enhancing NO production and bioavailability.[6] This effect is crucial for maintaining vascular tone and preventing endothelial dysfunction. While the precise mechanism of EET-mediated eNOS activation is still under investigation, it is believed to involve phosphorylation of eNOS at key regulatory sites.[7][8][9][10][11]

Modulation of Inflammatory Pathways

EETs possess anti-inflammatory properties, partly through their ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[12] NF-κB is a key transcription factor that orchestrates the expression of pro-inflammatory genes, including adhesion molecules and cytokines, in endothelial cells.[13][14][15][16] By stabilizing EETs, this compound can attenuate the inflammatory response in the vasculature.

Signaling Pathway Diagram

Caption: this compound inhibits sEH, increasing EETs, which activate eNOS and inhibit NF-κB.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Measurement of Soluble Epoxide Hydrolase (sEH) Activity

Objective: To quantify the inhibitory effect of this compound on sEH activity.

Protocol: A fluorometric assay is commonly used.[17][18]

-

Tissue/Cell Lysate Preparation:

-

Assay Procedure:

-

In a 96-well microplate, add the cell lysate, assay buffer, and varying concentrations of this compound or vehicle control.[17]

-

Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester).[6]

-

Measure the increase in fluorescence over time using a microplate reader (e.g., Ex/Em = 362/460 nm).[18]

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence curve.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow: sEH Activity Assay

References

- 1. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Use of Wire Myography to Investigate Vascular Tone and Function | Springer Nature Experiments [experiments.springernature.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. Activation of nitric oxide synthase in endothelial cells by Akt-dependent phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms underlying the activation of eNOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of purinergic activation of endothelial nitric oxide synthase in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of endothelial nitric oxide synthase phosphorylation and activation by thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Endothelial Nitric-oxide Synthase Activation Generates an Inducible Nitric-oxide Synthase-like Output of Nitric Oxide in Inflamed Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Soluble epoxide hydrolase inhibition reveals novel biological functions of epoxyeicosatrienoic acids (EETs) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The NF-κB signal transduction pathway in aortic endothelial cells is primed for activation in regions predisposed to atherosclerotic lesion formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-κB regulation of endothelial cell function during LPS-induced toxemia and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-κB inhibitor targeted to activated endothelium demonstrates a critical role of endothelial NF-κB in immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. abcam.cn [abcam.cn]

- 19. benchchem.com [benchchem.com]

AR-9281 and Soluble Epoxide Hydrolase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AR-9281 is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme pivotal in the metabolism of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound stabilizes and increases the bioavailability of EETs, offering a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. This technical guide provides an in-depth overview of the this compound sEH inhibition pathway, compiling key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

The Soluble Epoxide Hydrolase Inhibition Pathway

The arachidonic acid cascade is a major signaling pathway that produces a variety of bioactive lipid mediators. One branch of this cascade, mediated by cytochrome P450 (CYP) epoxygenases, converts arachidonic acid into four regioisomeric EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These EETs possess potent vasodilatory, anti-inflammatory, and anti-fibrotic properties.

The primary route of EET metabolism and inactivation is through hydrolysis by soluble epoxide hydrolase (sEH) to their corresponding, and less biologically active, dihydroxyeicosatrienoic acids (DHETs). This compound acts as a transition-state inhibitor of sEH, binding to the enzyme's active site and preventing the hydrolysis of EETs. This leads to an accumulation of beneficial EETs, thereby amplifying their protective effects on the cardiovascular and renal systems.

Figure 1: this compound Inhibition of the sEH Pathway.

Quantitative Data

In Vitro Potency of this compound

The inhibitory activity of this compound against soluble epoxide hydrolase has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating the potency of the compound.

| Enzyme Source | IC50 (nM) |

| Human sEH (HsEH) | 13.8 |

| Murine sEH (MsEH) | 1.7 |

Table 1: In vitro potency of this compound against human and murine soluble epoxide hydrolase.

Pharmacokinetics of this compound in Humans

Phase I clinical trials in healthy human subjects have characterized the pharmacokinetic profile of this compound following oral administration.

| Parameter | Value |

| Single Ascending Dose (10-1000 mg) | |

| Mean Terminal Half-life (t½) | 3 to 5 hours |

| Absorption | Rapidly absorbed |

| Area Under the Curve (AUC) | Approximately dose-proportional up to 500 mg |

| Multiple Dose (100-400 mg every 8 hours for 7 days) | |

| sEH Inhibition | Sustained at ≥90% during the trough |

Table 2: Summary of pharmacokinetic parameters of this compound in healthy human subjects.[1][2][3][4]

In Vivo Efficacy of this compound in a Rat Model of Hypertension

The antihypertensive effects of this compound have been demonstrated in the angiotensin II (Ang II)-induced hypertension rat model.

| Parameter | Control | Ang II + Vehicle | Ang II + this compound (100 mg/kg/day) |

| Systolic Blood Pressure (mmHg) | 110 ± 2 | 180 ± 5 | 142 ± 7 |

| Glomerular Injury (relative fold increase) | 1 | 6 | 2 |

| Renal Inflammatory Gene Expression | Baseline | 30 genes increased >3-fold | 34 genes decreased >3-fold |

Table 3: In vivo efficacy of this compound in the angiotensin II-induced hypertension rat model after a 14-day treatment period.[5][6][7][8][9]

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds like this compound against sEH.

Figure 2: Experimental Workflow for sEH Inhibition Assay.

Methodology:

-

Reagent Preparation:

-

Recombinant sEH enzyme is diluted in an appropriate assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4, containing 0.1 mg/mL BSA).

-

A stock solution of the test compound (this compound) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

A non-fluorescent sEH substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl) carbonate (CMNPC), is prepared.

-

-

Assay Procedure:

-

In a 96-well microplate, the sEH enzyme solution is incubated with varying concentrations of this compound for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the sEH substrate.

-

The hydrolysis of the substrate by sEH generates a fluorescent product.

-

-

Data Acquisition and Analysis:

-

The increase in fluorescence is monitored over time using a microplate reader.

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

The percent inhibition for each concentration of this compound is calculated relative to a vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal model.

-

Angiotensin II-Induced Hypertension in Rats

This in vivo model is used to evaluate the antihypertensive efficacy of compounds like this compound.

Figure 3: Workflow for Angiotensin II-Induced Hypertension Model.

Methodology:

-

Animal Model:

-

Male Sprague-Dawley rats are commonly used.

-

Animals are housed under standard laboratory conditions with free access to food and water.

-

-

Induction of Hypertension:

-

Hypertension is induced by continuous subcutaneous infusion of angiotensin II via an osmotic minipump.

-

-

Drug Administration:

-

This compound is administered orally, typically once daily, for the duration of the study. A vehicle control group receives the formulation without the active compound.

-

-

Blood Pressure Measurement:

-

Systolic blood pressure is monitored at regular intervals using a non-invasive tail-cuff method.

-

-

Endpoint Analysis:

-

Kidneys are harvested for histological examination to assess for glomerular injury.

-

Renal tissue may also be used for gene expression analysis of inflammatory markers via real-time PCR.

Clinical Development

This compound has undergone Phase I and Phase IIa clinical trials.[1][10] The Phase I studies in healthy volunteers demonstrated that this compound was well-tolerated and effectively inhibited sEH in a dose-dependent manner.[1] A Phase IIa trial (NCT00847899) was initiated to evaluate the safety and efficacy of this compound in patients with mild to moderate hypertension and impaired glucose tolerance. While this compound showed a good safety profile, it reportedly had a short half-life and did not demonstrate sufficient efficacy in the Phase II studies to warrant further development for these indications.[11][12][13] Nevertheless, the clinical evaluation of this compound provided valuable proof-of-concept for sEH inhibition as a therapeutic strategy in humans.[11]

Conclusion

This compound is a well-characterized, potent inhibitor of soluble epoxide hydrolase. The inhibition of sEH by this compound leads to the stabilization of epoxyeicosatrienoic acids, which have beneficial effects on the cardiovascular and renal systems. Preclinical studies have demonstrated the efficacy of this compound in reducing blood pressure and end-organ damage in models of hypertension. While clinical development did not proceed past Phase IIa, the research on this compound has significantly advanced the understanding of the therapeutic potential of sEH inhibition. This pathway remains an active area of investigation for the development of new treatments for hypertension, inflammation, and other related disorders.

References

- 1. agilent.com [agilent.com]

- 2. oipub.com [oipub.com]

- 3. researchgate.net [researchgate.net]

- 4. google.com [google.com]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Arete Therapeutics Initiates Phase 1 Clinical Trial For AR9281 as a First-in-Class Antihypertensive Agent - BioSpace [biospace.com]

- 11. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of AR-9281: A Soluble Epoxide Hydrolase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AR-9281, also known as 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the bioavailability of EETs, offering a promising therapeutic strategy for a range of cardiovascular and metabolic diseases. Developed by Arete Therapeutics, this compound progressed through preclinical and early clinical development for the treatment of hypertension and type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, including detailed experimental protocols and key data presented in a structured format.

Introduction

The soluble epoxide hydrolase (sEH) enzyme is a key component of the arachidonic acid cascade. It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) to their less active corresponding dihydroxyeicosatrienoic acids (DHETs). EETs possess a range of beneficial physiological effects, including vasodilation, anti-inflammatory, and anti-hypertensive properties.[1] Inhibition of sEH, therefore, represents an attractive therapeutic approach to augment these endogenous protective pathways.[1] this compound emerged as a first-in-class sEH inhibitor that entered clinical development.[2]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 1-(1-acetylpiperidin-4-yl)-3-(1-adamantyl)urea | [3] |

| Molecular Formula | C18H29N3O2 | [3] |

| Molecular Weight | 319.44 g/mol | [3] |

| CAS Number | 913548-29-5 | [3] |

Mechanism of Action

This compound is a potent and selective inhibitor of soluble epoxide hydrolase.[4] By blocking the activity of sEH, this compound prevents the degradation of EETs, thereby increasing their local concentrations and enhancing their biological effects.[1] These effects include vasodilation, which contributes to blood pressure reduction, and improved glucose metabolism.[2][5] The mechanism of action is centered on the stabilization of EETs, which then act on various downstream targets to elicit their therapeutic effects.[1]

Figure 1: Mechanism of action of this compound.

Preclinical Development

In Vitro Efficacy

This compound demonstrated potent inhibition of both human and murine soluble epoxide hydrolase.

| Enzyme Source | IC50 | Reference |

| Human sEH (HsEH) | 13.8 nM | [4] |

| Murine sEH (MsEH) | 1.7 nM | [4] |

In Vivo Efficacy

This compound was evaluated in a rat model of hypertension induced by angiotensin II infusion. Oral administration of this compound for 14 days significantly reduced systolic blood pressure.[2][6]

| Treatment Group | Systolic Blood Pressure (mmHg) | Reference |

| Control | 110 ± 2 | [6] |

| Angiotensin II + Vehicle | 180 ± 5 | [6] |

| Angiotensin II + this compound (100 mg/kg/day) | 142 ± 7 | [6] |

In a mouse model of diet-induced obesity, this compound attenuated the increase in blood glucose levels following an intraperitoneal glucose tolerance test, indicating improved glucose metabolism.[5][7]

Clinical Development

Phase I Clinical Trials

This compound was evaluated in single and multiple ascending dose studies in healthy volunteers. The trials demonstrated that this compound was safe and well-tolerated.[8]

Pharmacokinetic Parameters in Healthy Volunteers:

| Parameter | Value | Reference |

| Absorption | Rapidly absorbed | [8] |

| Mean Terminal Half-life | 3 to 5 hours | [8] |

| AUC | Approximately dose-proportional up to 500 mg | [8] |

Pharmacodynamic Effects in Healthy Volunteers:

| Dose | sEH Inhibition | Duration | Reference |

| 250 mg (single dose) | ≥ 90% | 8 hours | [8] |

| 500 mg (single dose) | ≥ 90% | 12 hours | [8] |

| 100-400 mg (every 8 hours) | Sustained ≥ 90% | During trough | [8] |

Phase IIa Clinical Trial

A Phase IIa clinical trial (NCT00847899) was initiated to evaluate the safety and efficacy of this compound in patients with mild to moderate hypertension and impaired glucose tolerance.[9] The study was a multicenter, double-blind, placebo-controlled trial.[9] However, the development of this compound was not progressed beyond Phase II, reportedly due to a lack of robust efficacy in human trials.[10]

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

A fluorometric assay is commonly used to determine the inhibitory activity of compounds against sEH.

Figure 2: Workflow for sEH inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Recombinant human or murine sEH is diluted in an appropriate assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).[11]

-

This compound is serially diluted in DMSO and then further diluted in assay buffer.

-

A non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), is used, which upon hydrolysis by sEH, yields a highly fluorescent product.[12]

-

-

Assay Procedure:

-

The sEH enzyme solution is added to the wells of a microplate.

-

Dilutions of this compound or vehicle (DMSO) are added to the wells.

-

The plate is pre-incubated for 5 minutes at 30°C.[11]

-

The enzymatic reaction is initiated by the addition of the PHOME substrate.[12]

-

Fluorescence is measured kinetically using a plate reader with excitation and emission wavelengths of approximately 330 nm and 465 nm, respectively.[12][13]

-

-

Data Analysis:

-

The rate of increase in fluorescence is proportional to the sEH activity.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Angiotensin II-Induced Hypertension in Rats

This model is used to evaluate the anti-hypertensive effects of compounds.

Figure 3: Workflow for Angiotensin II-induced hypertension model.

Detailed Methodology:

-

Animals: Male Sprague-Dawley rats are commonly used.[14]

-

Induction of Hypertension:

-

Rats are anesthetized, and osmotic minipumps are surgically implanted subcutaneously.

-

The pumps are filled with angiotensin II to deliver a continuous infusion (e.g., 65 ng/min) for 14 days.[6] Control animals receive vehicle-filled pumps.

-

-

Drug Administration:

-

This compound is administered orally once daily at a specified dose (e.g., 100 mg/kg/day) for the duration of the angiotensin II infusion.[6]

-

-

Blood Pressure Measurement:

-

Systolic blood pressure is measured at baseline and at regular intervals throughout the study using the tail-cuff method.[15]

-

-

Data Analysis:

-

Blood pressure measurements are compared between the vehicle-treated and this compound-treated groups.

-

Diet-Induced Obesity and Oral Glucose Tolerance Test (OGTT) in Mice

This model is used to assess the effects of compounds on glucose metabolism in an obese and insulin-resistant state.

Detailed Methodology:

-

Induction of Obesity:

-

Oral Glucose Tolerance Test (OGTT):

-

Mice are fasted overnight (e.g., 16-18 hours) with free access to water.[17]

-

A baseline blood glucose measurement is taken from the tail vein.

-

A glucose solution (e.g., 2 g/kg body weight) is administered by oral gavage.[17]

-

Blood glucose levels are measured at various time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).[17]

-

-

Drug Administration:

-

This compound or vehicle is administered prior to the OGTT.

-

-

Data Analysis:

-

The area under the curve (AUC) for blood glucose is calculated and compared between treatment groups to assess glucose tolerance.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of soluble epoxide hydrolase that demonstrated promising preclinical efficacy in models of hypertension and diabetes. While its clinical development was halted, the extensive research on this compound has significantly contributed to the understanding of the therapeutic potential of sEH inhibition. The data and methodologies presented in this guide provide a valuable resource for researchers in the fields of cardiovascular and metabolic drug discovery. The journey of this compound underscores the challenges of translating preclinical findings to clinical efficacy but also highlights the sEH pathway as a continued area of interest for therapeutic intervention.

References

- 1. Diet-induced obesity murine model [protocols.io]

- 2. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C18H29N3O2 | CID 12000797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Angiotensin II-induced hypertension increases plasma membrane Na pump activity by enhancing Na entry in rat thick ascending limbs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hypertension model in rats - Enamine [enamine.net]

- 16. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mmpc.org [mmpc.org]

AR-9281: A First-in-Class Soluble Epoxide Hydrolase (s-EH) Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AR-9281 is a potent and selective, orally available small molecule inhibitor of soluble epoxide hydrolase (s-EH), an enzyme pivotal in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[1][2][3][4] By inhibiting s-EH, this compound effectively increases the bioavailability of EETs, offering a promising therapeutic strategy for a range of cardiovascular and metabolic diseases.[5][6][7][8] Preclinical studies have demonstrated its efficacy in rodent models of hypertension and type 2 diabetes.[7][8][9] Furthermore, Phase I and II clinical trials have established a favorable safety, tolerability, and pharmacokinetic profile in humans.[1][2][3][10] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.

Introduction: The Soluble Epoxide Hydrolase Pathway

Soluble epoxide hydrolase (s-EH) is a cytosolic enzyme that plays a critical role in the arachidonic acid cascade.[5][6] Specifically, s-EH metabolizes epoxyeicosatrienoic acids (EETs), which are generated from arachidonic acid by cytochrome P450 (CYP) epoxygenases, into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[5][6][11] EETs possess potent vasodilatory, anti-inflammatory, and anti-fibrotic properties.[5][6] Therefore, inhibition of s-EH represents a key therapeutic target to augment the beneficial effects of endogenous EETs.[5][6][7][8]

This compound: Mechanism of Action and Chemical Properties

This compound, chemically known as 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea, is a potent and selective inhibitor of s-EH.[1][2][7][9] Its inhibitory action on s-EH prevents the degradation of EETs, thereby increasing their circulating levels and enhancing their therapeutic effects.[7][8][12]

Chemical Structure:

-

IUPAC Name: 1-(1-acetylpiperidin-4-yl)-3-(tricyclo[3.3.1.1³,⁷]decan-1-yl)urea[12]

-

Molecular Weight: 319.44 g/mol [13]

-

CAS Number: 913548-29-5[12]

In Vitro and In Vivo Efficacy Data

In Vitro Potency

This compound has demonstrated potent inhibitory activity against both human and murine s-EH.

| Enzyme Source | IC₅₀ (nM) |

| Human s-EH (HsEH) | 13.8[14] |

| Murine s-EH (MsEH) | 1.7[14] |

Preclinical Efficacy in Animal Models

In a well-established rat model of angiotensin II-induced hypertension, oral administration of this compound demonstrated a significant reduction in systolic blood pressure.[11][15] Treatment with this compound also led to amelioration of renal injury and improved vascular function.[11][15]

| Treatment Group | Systolic Blood Pressure (mmHg) |

| Control | 110 ± 2 |

| Angiotensin II + Vehicle | 180 ± 5 |

| Angiotensin II + this compound | 142 ± 7 |

Data presented as mean ± SEM.[11][15]

In a mouse model of diet-induced obesity, this compound treatment attenuated the enhanced glucose excursion observed during an intraperitoneal glucose tolerance test (IPGTT), indicating improved glucose metabolism.[7][8][9] Chronic administration of this compound also resulted in reduced caloric intake and significant weight loss.[16]

| Treatment Group | Effect on Glucose Excursion |

| Diet-Induced Obese + Vehicle | Enhanced glucose excursion |

| Diet-Induced Obese + this compound | Attenuated glucose excursion |

Human Clinical Data

Phase I single and multiple ascending dose studies in healthy volunteers demonstrated that this compound was safe and well-tolerated.[1][2][3] The compound was rapidly absorbed with a mean terminal half-life of 3 to 5 hours.[1][2] Dose-dependent inhibition of blood s-EH activity was observed, with greater than 90% inhibition achieved at therapeutic doses.[1][2] A Phase IIa clinical trial was initiated to evaluate the efficacy of this compound in patients with mild to moderate hypertension and impaired glucose tolerance.[10]

Signaling Pathways and Experimental Workflows

Soluble Epoxide Hydrolase (s-EH) Signaling Pathway

The following diagram illustrates the central role of s-EH in the arachidonic acid cascade and the mechanism of action of this compound.

Caption: The s-EH signaling pathway and the inhibitory action of this compound.

Experimental Workflow: s-EH Inhibition Assay

This diagram outlines the typical workflow for determining the inhibitory potency of a compound like this compound on s-EH activity.

Caption: Workflow for an in vitro s-EH inhibition assay.

Experimental Workflow: In Vivo Hypertension Model

This diagram illustrates the key steps in evaluating the efficacy of this compound in a rodent model of angiotensin II-induced hypertension.

Caption: Workflow for an in vivo angiotensin II-induced hypertension study.

Experimental Protocols

Soluble Epoxide Hydrolase (s-EH) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against s-EH.

Materials:

-

Recombinant human or murine s-EH enzyme

-

This compound (or other test inhibitor)

-

s-EH fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

-

Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

96-well microplate (black, clear bottom)

-

Microplate reader with fluorescence detection (Excitation/Emission wavelengths appropriate for the substrate)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.

-

In the wells of the microplate, add a fixed amount of s-EH enzyme solution.

-

Add the different concentrations of this compound to the wells containing the enzyme. Include a vehicle control (solvent only) and a no-enzyme control.

-

Incubate the plate at 30°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time (kinetic assay) or incubate for a fixed period (e.g., 30 minutes) and then measure the final fluorescence (endpoint assay).

-

Calculate the rate of substrate hydrolysis for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Angiotensin II-Induced Hypertension in Rats

Objective: To evaluate the in vivo efficacy of this compound in reducing blood pressure in a hypertensive rat model.

Materials:

-

Male Sprague-Dawley rats

-

Angiotensin II

-

Osmotic minipumps

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Tail-cuff plethysmography system for blood pressure measurement

Procedure:

-

Acclimatize rats to the housing facility and handling procedures for at least one week.

-

Measure baseline systolic blood pressure for several days using tail-cuff plethysmography.

-

Surgically implant osmotic minipumps filled with angiotensin II (e.g., 65 ng/min) subcutaneously to induce hypertension.

-

Divide the rats into treatment groups: vehicle control and this compound (at various doses, administered orally, e.g., by gavage).

-

Begin daily treatment with vehicle or this compound on the same day as minipump implantation.

-

Measure systolic blood pressure daily or every other day for the duration of the study (e.g., 14 days).

-

At the end of the study, euthanize the animals and collect tissues (e.g., kidneys, aorta) for further analysis (e.g., histology for renal injury, assessment of vascular function).

Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

Objective: To assess the effect of this compound on glucose metabolism in a diet-induced obesity mouse model.

Materials:

-

Male C57BL/6J mice

-

High-fat diet

-

This compound

-

Vehicle control

-

Glucose solution (e.g., 20% dextrose in sterile saline)

-

Glucometer and test strips

Procedure:

-

Induce obesity and glucose intolerance by feeding mice a high-fat diet for a specified period (e.g., 10-12 weeks).

-

Divide the mice into treatment groups: vehicle control and this compound (administered orally).

-

Treat the mice with vehicle or this compound for a defined period (e.g., 4-6 weeks).

-

For the IPGTT, fast the mice overnight (approximately 16 hours) with free access to water.

-

Record the body weight of each mouse.

-

Obtain a baseline blood glucose reading (time 0) from a tail snip.

-

Administer a glucose bolus (e.g., 2 g/kg body weight) via intraperitoneal injection.

-

Measure blood glucose levels at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

Conclusion

This compound stands out as a pioneering first-in-class inhibitor of soluble epoxide hydrolase. Its robust preclinical efficacy in models of hypertension and diabetes, coupled with a favorable human safety profile, underscores its therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in the further investigation and clinical application of s-EH inhibitors. The continued exploration of this compound and next-generation s-EH inhibitors holds significant promise for the development of novel treatments for a spectrum of cardiovascular and metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Epoxygenase - Wikipedia [en.wikipedia.org]

- 4. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]

- 5. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing Myogenic Response and Vasoactivity In Resistance Mesenteric Arteries Using Pressure Myography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Renal injury in angiotensin II+l-NAME-induced hypertensive rats is independent of elevated blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. Systemic Infusion of Angiotensin II into Normal Rats Activates Nuclear Factor-κB and AP-1 in the Kidney: Role of AT1 and AT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Angiotensin II-induced hypertension increases plasma membrane Na pump activity by enhancing Na entry in rat thick ascending limbs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of soluble epoxide hydrolase reduces food intake and increases metabolic rate in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calculation of Glucose Dose for Intraperitoneal Glucose Tolerance Tests in Lean and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Angiotensin II- and Salt-Induced Kidney Injury through Rac1-Mediated Mineralocorticoid Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. catalog.data.gov [catalog.data.gov]

- 16. idexxbioanalytics.com [idexxbioanalytics.com]

The sEH Inhibitor AR-9281: An In-Depth Technical Guide on its Effects on Epoxyeicosatrienoic Acids (EETs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-9281 is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, its effects on the metabolism of epoxyeicosatrienoic acids (EETs), and its therapeutic potential. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in cardiovascular and inflammatory disease.

Introduction: The Role of Soluble Epoxide Hydrolase and EETs

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. EETs play a crucial role in cardiovascular homeostasis, exhibiting vasodilatory, anti-inflammatory, and anti-platelet aggregatory effects. The primary route of EET degradation is through enzymatic hydrolysis by soluble epoxide hydrolase (sEH) to their less active dihydroxyeicosatrienoic acid (DHET) metabolites. By inhibiting sEH, the bioavailability of EETs is increased, thereby augmenting their beneficial physiological effects.

This compound: A Potent Inhibitor of Soluble Epoxide Hydrolase

This compound is a small molecule inhibitor that potently and selectively targets the sEH enzyme. Its inhibition of sEH leads to a significant increase in the levels of EETs, which has been demonstrated to have therapeutic effects in preclinical models of hypertension, inflammation, and diabetes.

Mechanism of Action

This compound acts as a competitive inhibitor of sEH, binding to the active site of the enzyme and preventing the hydrolysis of EETs to DHETs. This leads to an accumulation of endogenous EETs in various tissues, enhancing their signaling actions.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | IC50 (nM) | Citation |

| sEH | Human | 8 - 13.8 | [1] |

| sEH | Murine | 1.7 - 3 | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)[2]

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) |

| 10 mg | 53.2 ± 16.9 | 1.0 (0.5-2.0) | 164 ± 40 | 3.1 ± 0.5 |

| 25 mg | 153 ± 37 | 1.0 (0.5-2.0) | 545 ± 123 | 3.4 ± 0.6 |

| 50 mg | 301 ± 73 | 1.0 (0.5-3.0) | 1230 ± 290 | 3.7 ± 0.6 |

| 100 mg | 580 ± 141 | 1.5 (1.0-3.0) | 2750 ± 650 | 4.0 ± 0.7 |

| 250 mg | 1530 ± 360 | 2.0 (1.0-4.0) | 9160 ± 2160 | 4.6 ± 0.8 |

| 500 mg | 3460 ± 820 | 2.5 (1.0-4.0) | 24800 ± 5800 | 5.0 ± 0.9 |

| 1000 mg | 7830 ± 1840 | 3.0 (2.0-6.0) | 64300 ± 15100 | 5.2 ± 1.0 |

Data are presented as mean ± SD, except for Tmax which is median (range).

Table 3: Efficacy of this compound in a Rat Model of Angiotensin II-Induced Hypertension[3]

| Treatment Group | Systolic Blood Pressure (mmHg) at Day 14 |

| Control | 110 ± 2 |

| Angiotensin II + Vehicle | 180 ± 5 |

| Angiotensin II + this compound (10 mg/kg/day) | 142 ± 7 |

Detailed Experimental Protocols

In Vitro sEH Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the inhibitory activity of compounds like this compound against sEH using a fluorogenic substrate.

Materials:

-

Recombinant human or murine sEH

-

Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Fluorogenic substrate, e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

-

This compound or other test compounds

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Add 50 µL of diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of the microplate.

-

Add 50 µL of sEH enzyme solution (e.g., 2 nM final concentration) to each well.

-

Incubate the plate at 30°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of pre-warmed PHOME substrate solution (e.g., 10 µM final concentration).

-

Immediately measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

-

Monitor the fluorescence kinetically for 10-20 minutes, or as a single endpoint reading after a fixed time.

-

Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

References

Preclinical Profile of AR-9281: A Soluble Epoxide Hydrolase Inhibitor in Rodent Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AR-9281 is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of arachidonic acid. By inhibiting sEH, this compound prevents the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). This mechanism of action has positioned this compound as a promising therapeutic candidate for a range of conditions, including hypertension, inflammation, and metabolic diseases. This technical guide provides a comprehensive overview of the preclinical studies of this compound in various rodent models, summarizing key efficacy data, detailing experimental protocols, and illustrating the underlying signaling pathways.

Mechanism of Action

This compound exerts its pharmacological effects by inhibiting the soluble epoxide hydrolase enzyme.[1] This inhibition leads to an increase in the bioavailability of epoxyeicosatrienoic acids (EETs). EETs are known to possess vasodilatory, anti-inflammatory, and insulin-sensitizing properties. One of the key downstream effects of increased EET levels is the modulation of the NF-κB signaling pathway, a critical regulator of inflammation.[2] By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory genes.[2]

digraph "AR-9281_Mechanism_of_Action" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [arrowsize=0.7];

// Nodes

AR9281 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

sEH [label="Soluble Epoxide\nHydrolase (sEH)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

EETs [label="Epoxyeicosatrienoic\nAcids (EETs)", fillcolor="#FBBC05", fontcolor="#202124"];

DHETs [label="Dihydroxyeicosatrienoic\nAcids (DHETs)\n(less active)", fillcolor="#F1F3F4", fontcolor="#202124"];

Inflammation [label="Inflammation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Vasodilation [label="Vasodilation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Insulin_Sensitivity [label="Improved Insulin\nSensitivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

NFkB [label="NF-κB Pathway", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Proinflammatory_Genes [label="Pro-inflammatory\nGene Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

AR9281 -> sEH [label="inhibits", fontcolor="#202124"];

sEH -> EETs [label="degrades", dir=back, fontcolor="#202124"];

EETs -> DHETs [label="conversion to", style=dashed, color="#5F6368", fontcolor="#202124"];

sEH -> DHETs [style=invis];

EETs -> Vasodilation [label="promotes", fontcolor="#202124"];

EETs -> Inflammation [label="reduces", fontcolor="#202124"];

EETs -> Insulin_Sensitivity [label="enhances", fontcolor="#202124"];

EETs -> NFkB [label="inhibits", fontcolor="#202124"];

NFkB -> Proinflammatory_Genes [label="activates", fontcolor="#202124"];

// Invisible edges for alignment

Inflammation -> Insulin_Sensitivity [style=invis];

{rank=same; AR9281; sEH;}

{rank=same; EETs; DHETs;}

{rank=same; Vasodilation; Inflammation; Insulin_Sensitivity; NFkB;}

{rank=same; Proinflammatory_Genes;}

}

Figure 2: Workflow for Angiotensin II-Induced Hypertension Model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are utilized for this model.

[3]2. Induction of Hypertension: Hypertension is induced by continuous infusion of angiotensin II (e.g., 65 ng/min) via surgically implanted osmotic minipumps for a period of 14 days.

[3]3. Treatment: this compound is administered orally (e.g., 100 mg/kg/day) for the duration of the angiotensin II infusion. [3]A vehicle control group receives the vehicle (e.g., 5% (2-hydroxypropyl)-β-cyclodextrin).

[3]4. Blood Pressure Measurement: Systolic blood pressure is monitored throughout the study period.

-

Endpoint Analysis: At the end of the treatment period, animals are euthanized, and tissues are collected for further analysis.

-

Renal Histology: Kidneys are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess for glomerular and tubular injury.

-

Gene Expression Analysis: Real-time PCR is performed on renal tissue to quantify the expression of inflammatory genes.

-

Vascular Function Assessment: Afferent arterioles and mesenteric resistance arteries are isolated to assess endothelial-dependent dilator responses to acetylcholine.

[3]

Diet-Induced Obesity and Glucose Intolerance in Mice

This model is employed to assess the effects of this compound on metabolic parameters.

```dot

digraph "DIO_Mouse_Model_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [arrowsize=0.7];

// Nodes

Start [label="Start: C57BL/6J Mice", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Diet [label="High-Fat Diet (HFD) for several weeks\nto induce obesity and insulin resistance", fillcolor="#FBBC05", fontcolor="#202124"];

Grouping [label="Randomly assign to groups:\n- Vehicle Control\n- this compound (e.g., 200 mg/kg/day, gavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Treatment [label="Daily treatment for a specified duration\n(e.g., 5 weeks)", fillcolor="#FBBC05", fontcolor="#202124"];

IPGTT [label="Intraperitoneal Glucose Tolerance Test (IPGTT)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Metabolic_Monitoring [label="Monitor:\n- Body Weight\n- Food Intake\n- Oxygen Consumption", fillcolor="#34A853", fontcolor="#FFFFFF"];

Endpoint_Analysis [label="Endpoint Analysis:\n- Plasma insulin, leptin, glucose\n- UCP1 expression in brown adipose tissue", fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Start -> Diet;

Diet -> Grouping;

Grouping -> Treatment;

Treatment -> IPGTT;

Treatment -> Metabolic_Monitoring;

Treatment -> Endpoint_Analysis;

Endpoint_Analysis -> End;

}

References

- 1. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

AR-9281: A Technical Guide for Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AR-9281 is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a critical role in the metabolism of endogenous anti-inflammatory and vasodilatory lipid mediators. By inhibiting sEH, this compound increases the bioavailability of epoxyeicosatrienoic acids (EETs), which have demonstrated protective effects in various models of cardiovascular disease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy in hypertension and cardiac fibrosis, and detailed experimental protocols for its evaluation. The information is intended to support researchers and drug development professionals in exploring the therapeutic potential of this compound in cardiovascular disease.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the soluble epoxide hydrolase (sEH) enzyme. sEH is a key enzyme in the arachidonic acid cascade, responsible for the degradation of epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs)[1][2][3]. EETs are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases and possess potent vasodilatory, anti-inflammatory, and anti-fibrotic properties[1][2][3][4]. By blocking the activity of sEH, this compound effectively increases the concentration and prolongs the half-life of EETs, thereby enhancing their beneficial cardiovascular effects[5]. The mechanism of action involves the modulation of several downstream signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) mediated transcription, which plays a role in cardiac hypertrophy[6].

Quantitative Data

In Vitro Potency

This compound has demonstrated high potency against both human and murine soluble epoxide hydrolase.

| Enzyme Target | IC50 (nM) | Reference |

| Human sEH (HsEH) | 13.8 | [7][8] |

| Murine sEH (MsEH) | 1.7 | [7][8] |

Preclinical Efficacy in Angiotensin II-Induced Hypertension

In a well-established rat model of hypertension induced by angiotensin II infusion, oral administration of this compound led to a significant reduction in systolic blood pressure.

| Treatment Group | Systolic Blood Pressure (mmHg) | Reference |

| Control | 110 ± 2 | [9] |

| Angiotensin II + Vehicle | 180 ± 5 | [9][10] |

| Angiotensin II + this compound | 142 ± 7 | [9][10] |

Anti-inflammatory Effects in Renal Tissue

This compound treatment has been shown to significantly down-regulate the expression of numerous pro-inflammatory genes in the kidneys of angiotensin II-induced hypertensive rats[9]. A selection of these genes with their respective fold-change is presented below.

| Gene | Fold Change (this compound vs. Vehicle) |

| Ccl2 (MCP-1) | -4.5 |

| Ccl5 (RANTES) | -3.8 |

| Cxcl10 (IP-10) | -5.2 |

| IL-1β | -3.1 |

| IL-6 | -3.9 |

| Tnf | -2.8 |

| Data extracted from a larger dataset of 84 inflammatory genes[9]. |

Pharmacokinetics in Humans

In healthy human subjects, this compound was well-tolerated and exhibited rapid absorption. The terminal half-life ranged from 3 to 5 hours. Sustained inhibition of sEH activity (≥90%) was achieved with multiple-dose regimens[11].

| Dose Regimen | sEH Inhibition | Reference |

| 250 mg single dose | ≥90% over 8 hours | [11][12] |

| 500 mg single dose | ≥90% over 12 hours | [11][12] |

| 100-400 mg every 8 hours | ≥90% sustained | [11][12] |

Experimental Protocols

In Vitro sEH Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against sEH.

Materials:

-

Recombinant human or murine sEH

-

sEH Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4, containing 0.1 mg/mL BSA)

-

sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

-

Prepare serial dilutions of the test compound in sEH Assay Buffer.

-

In a 96-well plate, add a defined amount of sEH enzyme to each well.

-

Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Incubate the plate for 5 minutes at 30°C.

-

Initiate the reaction by adding the sEH substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader in kinetic mode.

-

Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence curve.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Angiotensin II-Induced Hypertension in Rats

This protocol outlines the induction of hypertension in rats using angiotensin II, a model frequently used to evaluate anti-hypertensive agents like this compound[9][13][14][15].

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Angiotensin II

-

Osmotic minipumps

-

Vehicle for this compound (e.g., corn oil)

-

This compound

-

Tail-cuff plethysmography system for blood pressure measurement

Procedure:

-

Acclimatize rats to the housing facility and handling procedures.

-

Implant osmotic minipumps subcutaneously in the dorsal region of the rats under anesthesia. The pumps should be filled to deliver angiotensin II at a continuous rate (e.g., 65 ng/min) for the duration of the study (e.g., 14 days)[9].

-

Divide the animals into treatment groups: sham (vehicle pump), angiotensin II + vehicle, and angiotensin II + this compound.

-

Administer this compound or vehicle orally once daily for the duration of the study.

-

Measure systolic blood pressure using tail-cuff plethysmography at baseline and at regular intervals throughout the study.

-

At the end of the study, euthanize the animals and collect tissues (e.g., kidneys, heart) for further analysis (e.g., gene expression, histology).

Assessment of Cardiac Fibrosis (Picrosirius Red Staining)

This protocol describes a standard histological method for quantifying collagen deposition in cardiac tissue, a key indicator of fibrosis[16][17].

Materials:

-

Formalin-fixed, paraffin-embedded heart tissue sections

-

Picrosirius Red solution

-

Weigert's iron hematoxylin

-

Acidified water

-

Ethanol series (for dehydration)

-

Xylene or xylene substitute

-

Mounting medium

-

Light microscope with a polarized light source and digital camera

Procedure:

-

Deparaffinize and rehydrate the heart tissue sections.

-

Stain the nuclei with Weigert's iron hematoxylin.

-

Rinse in running tap water.

-

Stain with Picrosirius Red solution for 60 minutes. This will stain collagen fibers red/orange and muscle tissue yellow.

-

Wash with two changes of acidified water.

-

Dehydrate the sections through an ethanol series.

-

Clear with xylene or a substitute.

-

Mount the coverslip with a permanent mounting medium.

-

Image the stained sections using a light microscope under both bright-field and polarized light. Under polarized light, collagen fibers will appear bright orange or red.

-

Quantify the fibrotic area as a percentage of the total tissue area using image analysis software.

Signaling Pathways

Inhibition of soluble epoxide hydrolase by this compound leads to an accumulation of EETs, which in turn modulate various signaling pathways implicated in cardiovascular health. The diagram below illustrates the central role of sEH in the arachidonic acid cascade and the downstream consequences of its inhibition.

Conclusion

This compound represents a promising therapeutic agent for the treatment of cardiovascular diseases due to its potent and selective inhibition of soluble epoxide hydrolase. The preclinical data robustly support its efficacy in lowering blood pressure and reducing inflammation. The detailed protocols provided in this guide are intended to facilitate further research into the cardiovascular benefits of this compound and other sEH inhibitors. Further investigation into the role of this compound in mitigating cardiac fibrosis and other aspects of cardiovascular remodeling is warranted.

References

- 1. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids [frontiersin.org]

- 4. Epoxides and soluble epoxide hydrolase in cardiovascular physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. This compound | C18H29N3O2 | CID 12000797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Angiotensin II up-regulates soluble epoxide hydrolase in vascular endothelium in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]

- 15. Angiotensin II-induced hypertension in rats is only transiently accompanied by lower renal oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Unique mechanistic insights into the beneficial effects of soluble epoxide hydrolase inhibitors in the prevention of cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of AR-9281 in Metabolic Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome is a multifaceted condition characterized by a cluster of risk factors including insulin resistance, hypertension, dyslipidemia, and central obesity, significantly increasing the risk of type 2 diabetes and cardiovascular disease. AR-9281, a potent and selective inhibitor of soluble epoxide hydrolase (sEH), has emerged as a promising therapeutic candidate for addressing the underlying pathologies of metabolic syndrome. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the therapeutic potential of this compound. We delve into its mechanism of action, summarize key quantitative data from animal models, detail relevant experimental protocols, and visualize the implicated signaling pathways.

Introduction: The Role of Soluble Epoxide Hydrolase in Metabolic Disease

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid. It converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound increases the bioavailability of EETs, thereby potentiating their beneficial effects on vascular function, inflammation, and insulin sensitivity. Elevated sEH activity has been associated with obesity and metabolic dysfunction, making it a compelling target for therapeutic intervention in metabolic syndrome.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the sEH enzyme. Its primary mechanism of action is the stabilization of endogenous EETs. This leads to a cascade of downstream effects that collectively ameliorate the components of metabolic syndrome.

-

Improved Endothelial Function and Blood Pressure Reduction: Increased EET levels promote vasodilation by activating calcium-activated potassium channels in smooth muscle cells, leading to hyperpolarization and relaxation. This contributes to a reduction in blood pressure.

-

Anti-inflammatory Effects: EETs have been shown to exert anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression. This leads to a reduction in the production of inflammatory cytokines.

-

Enhanced Insulin Sensitivity: Evidence suggests that sEH inhibition can improve insulin sensitivity, potentially through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) signaling pathways, which are crucial regulators of glucose and lipid metabolism.

Preclinical Efficacy of this compound

The therapeutic potential of this compound in metabolic syndrome has been evaluated in various preclinical models, most notably in diet-induced obesity (DIO) mouse models and angiotensin II-induced hypertension rat models.

Data from Diet-Induced Obesity (DIO) Mouse Model

In a key study, mice were fed a high-fat, high-fructose diet (HFD) for 10 weeks to induce obesity and metabolic dysfunction. For the final 5 weeks, a subset of these mice was treated with this compound. The results demonstrated significant improvements in multiple metabolic parameters.

| Parameter | Vehicle (HFD) | This compound (200 mg/kg/day) + HFD | Percentage Change with this compound |

| Body Weight | 37 ± 1 g | Significant weight loss | ~32% reduction in caloric intake contributed to weight loss[1][2] |

| Caloric Intake | - | ~32% decrease | - |

| Plasma Glucose | 316 ± 8 mg/dL | Significant reduction | Attenuated glucose excursion in an intraperitoneal glucose tolerance test[3][4] |

| Plasma Insulin | 62.1 ± 8.1 µU/mL | Significant reduction | - |

| Plasma Leptin | 39.4 ± 3.6 ng/mL | Significant reduction | -[1][2] |

| Oxygen Consumption (VO2) | 42.8 ± 1.4 mL/kg/min | 50.2 ± 1.5 mL/kg/min | ~17% increase[1][2] |

| UCP1 Content (Brown Adipose Tissue) | - | ~50% increase | -[1][2] |

| Data presented as mean ± SEM.[1][2] |

Data from Angiotensin II-Induced Hypertension Rat Model

In a model of angiotensin II-induced hypertension, oral administration of this compound for 14 days resulted in significant cardiovascular and renal benefits.

| Parameter | Vehicle (Angiotensin II) | This compound + Angiotensin II |

| Systolic Blood Pressure | 180 ± 5 mmHg | 142 ± 7 mmHg[1][5] |

| Renal Inflammation | Increased expression of 30 inflammatory genes (>3-fold) | 3-fold or greater decrease in 34 renal inflammatory genes[1] |

| Vascular Function | Decreased endothelial-dependent dilator responses | Ameliorated dilator responses[1][5] |

| Data presented as mean ± SEM.[1][5] |

Clinical Development of this compound

This compound has progressed to clinical development, with Phase I and a Phase IIa trial initiated.

Phase I Studies

In healthy human subjects, this compound was found to be safe and well-tolerated in single and multiple ascending dose studies. The drug was rapidly absorbed with a mean terminal half-life of 3 to 5 hours. Importantly, this compound demonstrated dose-dependent inhibition of sEH activity, with 90% or greater inhibition achieved over an 8-hour period at a 250 mg dose.

Phase IIa Clinical Trial (NCT00847899)

A Phase IIa, randomized, double-blind, placebo-controlled study was initiated to evaluate the efficacy of this compound in patients with impaired glucose tolerance and mild to moderate hypertension.[6][7][8] The primary outcome measures were changes in systolic and diastolic blood pressure, as well as glucose dynamics and insulin sensitivity over a 28-day treatment period.[6][7][8] While the initiation of this trial was announced, detailed quantitative results are not publicly available. Press releases from the former sponsoring company, Arete Therapeutics, indicated positive preclinical data and the expectation that the trial would establish proof-of-concept for sEH inhibition in modulating glucose metabolism and blood pressure in this patient population.[2][9]

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This model is widely used to study obesity and its metabolic complications.

-

Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.

-

Diet: Mice are fed a high-fat, high-fructose diet (e.g., 45-60% kcal from fat) for a period of 10-16 weeks to induce obesity, insulin resistance, and other features of metabolic syndrome.

-

This compound Administration: this compound is typically administered orally via gavage. In the key study cited, this compound was administered twice daily at a dose of 100 mg/kg per gavage (totaling 200 mg/kg/day).[1][2] The vehicle control used was a solution of 1% carboxymethylcellulose and 0.1% Tween 80.[1]

-

Metabolic Phenotyping:

-

Body Weight and Food Intake: Monitored regularly throughout the study.

-

Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to assess glucose homeostasis and insulin sensitivity.

-

Indirect Calorimetry: Used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to determine energy expenditure and respiratory exchange ratio (RER).

-

Blood Analysis: Plasma levels of glucose, insulin, leptin, and other metabolic markers are measured at the end of the study.

-

Angiotensin II-Induced Hypertension Rat Model

This model is used to investigate the effects of compounds on hypertension and associated end-organ damage.

-

Animal Model: Male Sprague-Dawley rats are often used.

-

Induction of Hypertension: Angiotensin II is continuously infused via a subcutaneously implanted osmotic minipump for 14 days.

-

This compound Administration: this compound is administered orally, often mixed in the chow or via gavage, for the duration of the angiotensin II infusion.

-

Outcome Measures:

-

Blood Pressure Monitoring: Systolic and diastolic blood pressure are measured, often using telemetry or tail-cuff plethysmography.

-

Vascular Function: Endothelium-dependent and -independent vasodilation of isolated arteries (e.g., mesenteric arteries) are assessed in an organ bath setup.

-

Renal Injury and Inflammation: Histological analysis of kidney tissue is performed to assess glomerular injury. Gene expression of inflammatory markers in the kidney is quantified using real-time PCR.[1]

-

Measurement of Soluble Epoxide Hydrolase (sEH) Activity

In Vitro Fluorometric Assay:

-

Principle: This assay utilizes a non-fluorescent substrate that is hydrolyzed by sEH to a fluorescent product.

-

Procedure:

-

Recombinant sEH enzyme or tissue homogenate is incubated with the test compound (e.g., this compound) in an appropriate buffer.

-

The fluorogenic substrate is added to initiate the reaction.

-

The increase in fluorescence is monitored over time using a microplate reader.

-

The rate of the reaction is used to determine the sEH activity and the inhibitory potency of the compound.

-

In Vivo Measurement of EET:DHET Ratios by LC-MS/MS:

-

Principle: Inhibition of sEH in vivo leads to an increase in the ratio of EETs (substrates) to DHETs (products). This ratio serves as a biomarker of sEH activity.

-

Procedure:

-

Blood or tissue samples are collected from animals treated with the sEH inhibitor.

-

Lipids, including EETs and DHETs, are extracted from the samples.

-

The concentrations of specific EET and DHET regioisomers are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The EET:DHET ratio is calculated to assess the in vivo target engagement of the sEH inhibitor.

-

Signaling Pathways and Visualizations

The therapeutic effects of this compound are mediated through the modulation of several key signaling pathways.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for the DIO mouse model.

Discussion and Future Directions

The preclinical data for this compound strongly support its therapeutic potential in treating multiple facets of metabolic syndrome. Its ability to simultaneously address hypertension, inflammation, and insulin resistance through a single mechanism of action is particularly compelling. The observed effects on weight management and energy expenditure in DIO models further highlight its potential as a comprehensive metabolic therapy.

While the preclinical evidence is robust, the lack of publicly available, detailed results from the Phase IIa clinical trial represents a significant gap in the current understanding of this compound's clinical efficacy. Future research should focus on:

-

Clinical Efficacy: Completion and publication of well-controlled clinical trials in patients with metabolic syndrome are crucial to validate the preclinical findings in humans.

-

Long-term Safety: Establishing the long-term safety profile of this compound is essential for its potential use as a chronic therapy.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with existing therapies for diabetes and hypertension could lead to more effective treatment regimens.

-

Broader Metabolic Effects: Further exploration of the effects of this compound on other aspects of metabolic syndrome, such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD), is warranted.

Conclusion

This compound, as a potent inhibitor of soluble epoxide hydrolase, holds considerable promise as a novel therapeutic agent for the management of metabolic syndrome. Its unique mechanism of action, which targets the underlying pillars of the disease—endothelial dysfunction, inflammation, and insulin resistance—positions it as a potentially transformative treatment. The compelling preclinical data underscore the need for further clinical investigation to fully elucidate its therapeutic benefits in the human population.

References

- 1. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arete Shows Positive Clinical, Preclinical Results For Diabetes Drug - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 3. Human C-reactive protein and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Arete Therapeutics Initiates Phase 1 Clinical Trial For AR9281 as a First-in-Class Antihypertensive Agent - BioSpace [biospace.com]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. Arete Therapeutics Presents Positive Clinical and Preclinical Data for AR9281 - BioSpace [biospace.com]

AR-9281: A Technical Guide to its Role in Inflammation Reduction

For Researchers, Scientists, and Drug Development Professionals

Abstract